3,5-Dichloro-2,4-difluoroaniline

Overview

Description

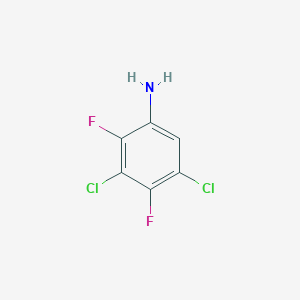

3,5-Dichloro-2,4-difluoroaniline is an organic compound with the molecular formula C₆H₃Cl₂F₂N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Mechanism of Action

Target of Action

3,5-Dichloro-2,4-difluoroaniline is a chemical transformation product . It’s known that similar compounds, such as haloanilines, are widely used as chemical intermediates in the manufacture of pesticides, dyes, and drugs .

Mode of Action

It’s known that similar compounds interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

It’s known that similar compounds have certain pharmacokinetic properties that impact their bioavailability . More research is needed to understand the specific ADME properties of this compound.

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular level

Action Environment

It’s known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

The synthesis of 3,5-Dichloro-2,4-difluoroaniline involves several steps:

Nitration Reaction: The starting material undergoes nitration to introduce nitro groups.

Reduction Reaction: The nitro groups are reduced to amine groups.

Diazotization Reaction: The amine groups are converted to diazonium salts.

Nitration Reaction: Further nitration is performed to introduce additional nitro groups.

Fluorination Reaction: The nitro groups are replaced with fluorine atoms.

Reduction Reaction: The final reduction step converts the nitro groups to amine groups, yielding this compound.

This method is advantageous due to its mild reaction conditions, stability, and high yield. The raw materials are cost-effective and readily available, making the process suitable for industrial production.

Chemical Reactions Analysis

3,5-Dichloro-2,4-difluoroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amine groups.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and fluorinating agents for introducing fluorine atoms. Major products formed from these reactions include various substituted anilines and quinones .

Scientific Research Applications

3,5-Dichloro-2,4-difluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

3,5-Dichloro-2,4-difluoroaniline can be compared with other similar compounds, such as:

2,4-Dichloro-3,5-difluoroaniline: Similar in structure but with different substitution patterns.

3,5-Dichloroaniline: Lacks fluorine atoms, leading to different chemical properties.

2,4-Difluoroaniline: Lacks chlorine atoms, resulting in different reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3,5-Dichloro-2,4-difluoroaniline (DCDFAn) is an organic compound with the molecular formula C₆H₃Cl₂F₂N. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its unique substitution pattern and potential biological activities. This article provides a comprehensive overview of the biological activity of DCDFAn, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

DCDFAn is characterized by two chlorine and two fluorine substituents on an aniline backbone. The specific arrangement of these halogen atoms influences its chemical reactivity and biological interactions. The compound is primarily synthesized through multi-step processes involving halogenation and reduction reactions, which allow for high yields and purity.

1. Interaction with Enzymes and Receptors

Research indicates that DCDFAn interacts with various enzymes and receptors, suggesting potential therapeutic applications. Specifically, studies have shown that it may inhibit certain enzymes involved in metabolic pathways, which can lead to altered biochemical processes in cells.

- Enzyme Inhibition : DCDFAn has been observed to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the detoxification of xenobiotics. This inhibition can affect the pharmacokinetics of co-administered drugs.

- Receptor Binding : Preliminary studies suggest that DCDFAn may bind to specific receptors involved in neurotransmission and cellular signaling. This interaction could have implications for its use as a therapeutic agent in neurological disorders.

2. Pharmacokinetics

The pharmacokinetic profile of DCDFAn indicates moderate absorption and distribution characteristics. The compound's lipophilicity, influenced by its halogen substitutions, affects its bioavailability and tissue distribution.

- Absorption : Studies suggest that DCDFAn is readily absorbed when administered orally or via injection.

- Metabolism : The compound undergoes hepatic metabolism primarily through phase I reactions involving oxidation and conjugation processes.

- Excretion : Metabolites are primarily excreted via urine, with studies detecting low levels of unchanged DCDFAn and its metabolites in biological samples .

Case Study 1: Toxicological Assessment

A study assessing the toxicological profile of DCDFAn found that it exhibits low acute toxicity in animal models (LD50 values greater than 5000 mg/kg) . Chronic exposure studies indicated potential hepatotoxic effects at higher concentrations, necessitating further investigation into its long-term effects on liver function.

Case Study 2: Environmental Impact

Research on the environmental fate of DCDFAn revealed that it is persistent in soil but undergoes degradation under aerobic conditions. The degradation products include 3,5-dichloro-2,4-difluorophenylurea, which also exhibits biological activity . This persistence raises concerns regarding its accumulation in ecosystems and potential effects on non-target organisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of DCDFAn, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichloro-3,5-difluoroaniline | Similar structure but different substitution | Distinct reactivity due to different halogen placement |

| 3,5-Dichloroaniline | Lacks fluorine atoms | Different chemical properties and reactivity |

| 2,4-Difluoroaniline | Lacks chlorine atoms | Varies in reactivity profile compared to DCDFAn |

The distinct substitution pattern of DCDFAn imparts unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name |

3,5-dichloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-2-1-3(11)6(10)4(8)5(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLECNQGLBJHVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378826 | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83121-15-7 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3,5-Dichloro-2,4-difluoroaniline in the context of these research papers?

A1: The research papers primarily focus on the role of this compound as a crucial building block in the synthesis of teflubenzuron [, , , ]. Teflubenzuron itself is a benzoylurea insecticide known for its efficacy against pests resistant to other common insecticides [].

Q2: Can you outline the synthesis of this compound as described in the research?

A2: The research outlines two main approaches:

- Method 1: Starting with 2,4-difluoronitrobenzene, a series of chlorination and reduction reactions are employed to obtain this compound [, , , ].

- Method 2: This method utilizes distillation residues from the production of 2,4-dichloro-3-fluoronitrobenzene []. These residues undergo chlorination with chlorine gas and fluorination with potassium fluoride to yield 3,5-dichloro-2, 4-difluoro nitrobenzene. A final reduction step generates this compound []. This method is highlighted for its cost-effectiveness and resource efficiency [].

Q3: What are the advantages of the synthetic routes described for producing this compound?

A3: The research emphasizes several advantages, particularly for the second method utilizing industrial byproducts:

- Ready Availability of Reactants: The use of byproducts from existing industrial processes ensures a readily available and potentially more cost-effective source of starting materials [, , ].

- High Yield and Purity: The described synthetic routes result in good yields of the target compound, with minimal production of unwanted isomers, contributing to the overall efficiency and cost-effectiveness of the process [, , ].

- Reduced Environmental Impact: Utilizing byproducts aligns with principles of green chemistry by reducing waste and potentially minimizing the need for harsh reagents or conditions [].

Q4: How is the structure of this compound confirmed in these studies?

A4: While the provided abstracts don't delve into specific spectroscopic data, they mention that the structure of the synthesized this compound was confirmed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.